molecular formula C10H12N4O B2957380 2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine CAS No. 113520-22-2

2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine

Cat. No.: B2957380
CAS No.: 113520-22-2
M. Wt: 204.233
InChI Key: GSHPHBYVQTWDMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine is a heterocyclic compound with the molecular formula C10H12N4O. It is known for its unique structure, which combines a piperazine ring with an oxazolo-pyridine moiety. This compound has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities .

Mechanism of Action

Result of Action

The molecular and cellular effects of 2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine are currently unknown . Understanding these effects requires detailed studies on the compound’s interaction with its targets and the subsequent cellular responses.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors include pH, temperature, presence of other molecules, and cellular environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine with piperazine in the presence of a base, followed by cyclization with an oxazoline derivative . The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to various derivatives with modified functional groups .

Scientific Research Applications

2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-piperazin-1-yl-[1,3]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-2-8-9(12-3-1)13-10(15-8)14-6-4-11-5-7-14/h1-3,11H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHPHBYVQTWDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(O2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.